molecular formula C15H13FO3 B6401663 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid CAS No. 1261964-16-2

4-(3-Ethoxyphenyl)-3-fluorobenzoic acid

Cat. No.: B6401663
CAS No.: 1261964-16-2
M. Wt: 260.26 g/mol
InChI Key: OISGFPRYYOYEPM-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)-3-fluorobenzoic acid is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The general reaction scheme involves the coupling of a 3-ethoxyphenylboronic acid with a 3-fluorobenzoic acid derivative in the presence of a base and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)-3-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The ethoxy and fluorine substituents on the aromatic rings can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce quinones or hydroquinones, respectively.

Scientific Research Applications

4-(3-Ethoxyphenyl)-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid exerts its effects depends on its interaction with molecular targets. The ethoxy and fluorine substituents can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenyl)-3-fluorobenzoic acid: Similar structure with a methoxy group instead of an ethoxy group.

    4-(3-Ethoxyphenyl)-3-chlorobenzoic acid: Similar structure with a chlorine atom instead of fluorine.

    4-(3-Ethoxyphenyl)-3-methylbenzoic acid: Similar structure with a methyl group instead of fluorine.

Uniqueness

4-(3-Ethoxyphenyl)-3-fluorobenzoic acid is unique due to the presence of both ethoxy and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-ethoxyphenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-2-19-12-5-3-4-10(8-12)13-7-6-11(15(17)18)9-14(13)16/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISGFPRYYOYEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690021
Record name 3'-Ethoxy-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-16-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-ethoxy-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261964-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Ethoxy-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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